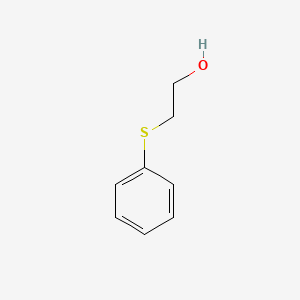

2-(Phenylthio)ethanol

描述

Significance of Thioether and Hydroxyl Functionalities in Organic Chemistry

The presence of both a thioether and a hydroxyl group within the same molecule imparts a rich and varied reactivity to 2-(Phenylthio)ethanol. The hydroxyl group, a polar functional group, can participate in hydrogen bonding, making alcohols generally soluble in water. britannica.com This group can be involved in reactions such as esterification and oxidation, and it is a cornerstone in the synthesis of numerous organic compounds. britannica.comevitachem.com The hydroxyl group is considered hydrophilic, or "water-loving," enhancing the solubility of molecules in aqueous solutions. britannica.com

Thioethers, the sulfur analogs of ethers, are characterized by a sulfur atom bonded to two carbon atoms. libretexts.org The sulfur atom in a thioether is more nucleophilic than the oxygen in an ether, and it can be readily oxidized to sulfoxides and sulfones. masterorganicchemistry.com This reactivity makes thioethers valuable intermediates in organic synthesis. researchgate.net The combination of these two functional groups in this compound allows for a diverse range of chemical transformations, making it a valuable tool for chemists.

Historical Context and Evolution of Research on β-Hydroxy Thioethers

The study of β-hydroxy thioethers, a class of compounds to which this compound belongs, has evolved significantly over the years. One of the most direct methods for their synthesis is the ring-opening of epoxides with thiols in the presence of a base. researchgate.net Research has also explored the use of both Lewis and Brønsted acids as catalysts for this reaction. nih.gov The regioselectivity of the epoxide ring-opening is often dependent on the reaction conditions, with acidic conditions favoring attack at the more substituted carbon and basic conditions favoring the less substituted carbon. nih.gov

Early research laid the groundwork for understanding the fundamental reactivity of these compounds. Over time, the focus has shifted towards developing more efficient and selective synthetic methods, including the use of various catalysts to control the reaction's outcome. nih.gov The development of one-pot procedures that combine the initial thiolysis with a subsequent oxidation to form β-hydroxy sulfoxides has further expanded the synthetic utility of this class of compounds. nih.gov

Overview of Current Research Trajectories for this compound

Current research on this compound is multifaceted, exploring its applications in various domains of chemistry. In organic synthesis, it serves as a precursor for creating more complex molecules, including indole, benzofuran, and benzothiophene (B83047) derivatives. Its utility extends to medicinal chemistry, where derivatives of this compound have shown potential as antimicrobial and antidiabetic agents. For instance, certain derivatives have demonstrated significant activity against Mycobacterium tuberculosis.

Furthermore, this compound is being investigated in materials science for the development of high refractive index monomers. The compound's reactivity is also being explored in the context of redox chemistry, where the generation of its radical cation has been studied. smolecule.comrsc.org Recent studies have also demonstrated its use as a protecting group in the synthesis of modified thymidine (B127349) analogues for oligonucleotide synthesis. thieme-connect.comthieme-connect.com

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₀OS |

| Molecular Weight | 154.23 g/mol smolecule.comsigmaaldrich.com |

| Boiling Point | 278.4 °C at 760 mmHg smolecule.com |

| Density | ~1.1 g/cm³ smolecule.com |

| Refractive Index | n20/D 1.592 (lit.) sigmaaldrich.com |

| CAS Number | 699-12-7 smolecule.comsigmaaldrich.com |

Reactions of this compound

| Reaction Type | Reagents/Conditions | Product(s) |

| Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid | 2-(Phenylsulfinyl)ethanol, 2-(Phenylsulfonyl)ethanol (B1294744) |

| Reduction | Lithium aluminum hydride | 2-(Phenylthio)ethane |

| Nucleophilic Substitution | Various nucleophiles | Substitution of the hydroxyl group |

| Mitsunobu Reaction | Tributylphosphine, ADDP | N3-alkylation of pyrimidines thieme-connect.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-phenylsulfanylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c9-6-7-10-8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWWZHCSQVRVQGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046974 | |

| Record name | 2-Phenylmercaptoethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

699-12-7 | |

| Record name | 2-(Phenylthio)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=699-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylmercaptoethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000699127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylthioethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57851 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-(phenylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phenylmercaptoethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(phenylthio)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.755 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYLMERCAPTOETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WA374O44P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Innovations for 2 Phenylthio Ethanol

Established Synthetic Pathways to 2-(Phenylthio)ethanol

Nucleophilic Substitution Approaches

The synthesis of this compound is commonly achieved through nucleophilic substitution reactions. A prevalent and well-documented method involves the reaction of thiophenol with ethylene (B1197577) oxide. This reaction proceeds via the ring-opening of the epoxide by the thiophenolate anion, which is typically generated in situ using a base such as sodium hydroxide (B78521) or potassium carbonate. The reaction is generally carried out in polar aprotic solvents like dimethylformamide (DMF) to enhance the nucleophilicity of the thiophenolate, though more environmentally benign solvents like ethanol (B145695) or water can also be used, particularly for larger-scale production. Reaction temperatures are typically maintained between 60–80°C to ensure a reasonable reaction rate while minimizing the formation of side products.

Another nucleophilic substitution strategy involves the reaction of a suitable phenylthio compound with a nucleophile. For instance, starting with a phenylthio compound, a nucleophile like hydroxymethyl lithium can be introduced to facilitate substitution at the sulfur atom. evitachem.com Historically, transition metal-catalyzed cross-coupling reactions, such as Ullmann-type couplings between aryl halides and thiols, have also been employed for the formation of the crucial C–S bond. smolecule.com For example, 2-chloro-4-nitroaniline (B86195) could theoretically be coupled with 2-mercaptoethanol (B42355) using a copper(I) iodide/1,10-phenanthroline catalyst system in DMF at elevated temperatures. smolecule.com However, these methods often necessitate stringent anhydrous conditions and can be hampered by catalyst deactivation. smolecule.com

A variety of sulfur-containing ethyl piperazine (B1678402) compounds have been synthesized through nucleophilic substitution reactions, where thiol groups are introduced onto the side chain of 4-substituted 1-(2-chloroethyl)piperazine (B3192190) or 1-(2-hydroxyethyl) piperazine. mdpi.com

Addition Reactions to Unsaturated Substrates

Addition reactions, particularly thia-Michael additions, provide another significant route to β-hydroxy sulfides like this compound. This type of reaction involves the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound. srce.hr While not a direct synthesis of this compound itself, the principles are fundamental to forming the key carbon-sulfur bond present in the target molecule. These reactions are often catalyzed by bases or Lewis acids. srce.hr

Green Chemistry Principles in this compound Synthesis

Catalytic Strategies for Sustainable Production

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for the synthesis of this compound, aligning with the principles of green chemistry. tandfonline.comtandfonline.com These approaches often utilize recyclable catalysts and solvent-free conditions to enhance efficiency and reduce waste. tandfonline.comtandfonline.com

An efficient, one-pot synthesis of β-hydroxy sulfides has been developed using large-pore zeolites as catalysts for the reaction between thiophenol and cyclic carbonates. tandfonline.comtandfonline.com Specifically, the reaction of thiophenol with ethylene carbonate in the presence of Na-X zeolite catalyst at 140°C results in a 100% yield of this compound. tandfonline.comtandfonline.com This method is notable for being solvent-free, as the ethylene carbonate serves as both a reactant and a solvent. tandfonline.comtandfonline.com

The proposed mechanism involves a chemoselective nucleophilic attack of the thiophenoxide ion on the less-substituted carbon of the cyclic carbonate. tandfonline.comtandfonline.com The Na-X zeolite catalyst is recyclable, offering a distinct advantage from a green chemistry perspective by minimizing waste and allowing for repeated use. tandfonline.comtandfonline.com The activity of different zeolites has been screened, with Na-X showing the highest activity and yield, followed by K-L zeolite. tandfonline.com

The effect of substituents on the thiophenol ring has also been investigated. Thiophenol and 4-methyl thiophenol readily convert to their respective this compound derivatives with high yields (100% and 95%, respectively). tandfonline.comtandfonline.com However, thiophenols with electron-withdrawing groups, such as 4-chlorothiophenol (B41493) and 4-nitrothiophenol, give significantly lower yields (35% and 12%, respectively) due to their reduced nucleophilicity. tandfonline.comtandfonline.com

Table 1: Screening of Catalysts for the Synthesis of this compound from Thiophenol and Ethylene Carbonate tandfonline.com

| Entry | Catalyst | Conversion (%) | Yield (%) |

| 5 | Na-ZSM-5 | 0 | 0 |

| 6 | Hydrotalcite | 25 | 24 |

| 7 | Na-Y | 32 | 30 |

| 8 | Na-MOR | 55 | 52 |

| 9 | Na-P | 69 | 68 |

| 10 | K-L | 95 | 93.8 |

| 11 | Na-X | 100 | 100 |

Reaction conditions: Thiophenol (5 mmol), Ethylene Carbonate (10 mmol), Catalyst (100 mg), Temperature (140°C), Time (2h). Yields are based on converted thiophenol.

Table 2: Effect of Substituted Thiophenols on the Synthesis of Phenylthioethanols using Na-X Zeolite tandfonline.com

| Entry | Substrate | Product | Yield (%) |

| 1 | Thiophenol | This compound | 100 |

| 2 | 4-Methylthiophenol | 2-(4-Methylphenylthio)ethanol | 95 |

| 3 | 4-Chlorothiophenol | 2-(4-Chlorophenylthio)ethanol | 35 |

| 4 | 4-Nitrothiophenol | 2-(4-Nitrophenylthio)ethanol | 12 |

Reaction conditions: Substrate (5 mmol), Ethylene Carbonate (10 mmol), Na-X Zeolite (100 mg), Temperature (140°C), Time (2h for entries 1 & 2, 12h for entries 3 & 4). Yields are based on converted phenol.

Transition metal-catalyzed dehydrative thioetherification represents a promising atom-economical method for synthesizing thioethers, including this compound, directly from alcohols and thiols. chemrevlett.com This approach avoids the need for pre-functionalized substrates and produces water as the only byproduct. chemrevlett.com

While traditional methods often required harsh acidic conditions, modern transition-metal catalysts allow for milder reaction conditions and exhibit excellent functional group tolerance. chemrevlett.com Various transition metals have been explored for this transformation, including zinc, copper, and palladium. smolecule.comchemrevlett.com For instance, inexpensive and readily available zinc chloride (ZnCl₂) has been shown to be an effective catalyst for the dehydrative thioetherification of benzylic alcohols with thiols under ambient conditions. chemrevlett.com Copper(II) triflate (Cu(OTf)₂) has also been utilized to catalyze the S-benzylation of various thiols with benzylic alcohols. chemrevlett.com

Although specific examples detailing the synthesis of this compound via this method are not as prevalent in the provided search results, the general applicability of these catalytic systems to a broad range of alcohols and thiols suggests their potential for this specific synthesis. chemrevlett.com The development of efficient and recyclable catalysts for this transformation is an active area of research, aiming to further enhance the sustainability of thioether production. chemrevlett.com

Solvent-Free and Reduced-Solvent Reaction Systems

The development of solvent-free and reduced-solvent reaction systems represents a significant step towards greener and more efficient chemical processes. A notable example is the one-pot synthesis of this compound from thiophenol and ethylene carbonate catalyzed by large-pore zeolites, such as Na-X zeolite. tandfonline.comtandfonline.com This method achieves a 100% yield of this compound at 140°C without the need for any solvent, as the ethylene carbonate serves as both a reactant and a solvent. tandfonline.comtandfonline.com The zeolite catalyst is recyclable, further enhancing the environmental credentials of this approach. tandfonline.comtandfonline.com

The reaction's efficiency is influenced by the type of zeolite used, with Na-X showing superior activity compared to others like K-L, Na-P, and Na-Y. tandfonline.com The temperature also plays a crucial role; the highest yield for this compound synthesis using Na-X zeolite is obtained at 140°C. tandfonline.comtandfonline.com This solvent-free method has been shown to be clean, safe, and reproducible. tandfonline.comtandfonline.com

Similarly, research into organocatalyzed reactions has explored solvent-free conditions. For instance, the asymmetric sulfa-Michael addition, a key reaction for creating chiral organosulfur compounds, has been successfully performed under solvent-free conditions, yielding high conversions. rsc.org While some bio-based solvents have also been investigated, solvent-free approaches often provide comparable conversions, particularly when catalyst loading is optimized. rsc.org

A base-induced, three-component reaction for synthesizing derivatives of this compound, specifically 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles, has been developed using ethanol as a solvent. researchgate.netmdpi.com This method is notable for its use of less odorous disulfides as the thiol source and its insensitivity to water and dioxygen, simplifying the purification process. researchgate.netmdpi.com The reaction proceeds efficiently in ethanol, with cesium carbonate being the most effective base. mdpi.com

Table 1: Solvent-Free and Reduced-Solvent Synthesis of this compound and Derivatives

| Reaction | Catalyst/Base | Solvent | Key Findings | Reference |

|---|---|---|---|---|

| Thiophenol + Ethylene Carbonate | Na-X Zeolite | Solvent-Free | 100% yield of this compound at 140°C. The catalyst is recyclable. | tandfonline.comtandfonline.com |

| Asymmetric Sulfa-Michael Addition | Organocatalyst | Solvent-Free | High conversion (91%) was achieved. | rsc.org |

| Disulfides + Piperazine source + Cyanide source | Cesium Carbonate | Ethanol | Efficient synthesis of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles with a 90% yield for the diphenyl disulfide derivative. | researchgate.netmdpi.com |

Exploration of Biocatalytic and Electrochemical Synthetic Routes

Biocatalytic and electrochemical methods are emerging as powerful and sustainable alternatives for the synthesis of this compound and related chiral compounds. These techniques offer high selectivity and operate under mild reaction conditions.

Biocatalytic Routes:

Enzymes, particularly lipases and oxidoreductases, are being employed for the enantioselective synthesis of sulfur-containing molecules. For instance, a chemoenzymatic cascade has been developed for the synthesis of chiral sulfur compounds. nih.gov This one-pot, two-step process can produce optically active products with high enantiomeric excess. nih.gov Lipases, such as those from Candida antarctica (CAL-B) and Pseudomonas fluorescens (PFL), have been successfully used in the kinetic resolution of racemic alcohols and the hydrolysis of esters to yield chiral products. researchgate.netacs.org For example, immobilized CAL-B has demonstrated excellent enantioselectivity (up to >99%) in the resolution of trans-2-(phenylthio)cyclohexanol (B8420007) derivatives. researchgate.net

Furthermore, cytochrome P450 enzymes have been utilized in the synthesis of epoxy fatty acids, where this compound plays a role as a nucleophile in a chemical inversion sequence to access specific enantiomers. researchgate.net

Electrochemical Routes:

Electrochemical synthesis provides a reagentless and environmentally friendly approach to C-S bond formation. Anodic oxidation has been used to generate reactive intermediates that can then react with sulfur nucleophiles. For example, the electrochemical oxidation of 4,4'-biphenol in the presence of 2-mercaptobenzimidazole (B194830) leads to the synthesis of 2-(phenylthio)-1H-benzo[d]imidazole derivatives. researchgate.net Similarly, the intramolecular cyclization of α-(phenylthio)acetamides can be achieved through anodic oxidation in the presence of a fluoride (B91410) source. nih.gov

The integration of electrosynthesis and biocatalysis in a single vessel has been demonstrated for the synthesis of chiral sulfur-based organofluorine compounds, showcasing a sustainable process that uses water as a solvent. acs.org

Table 2: Biocatalytic and Electrochemical Synthesis Highlights

| Methodology | Key Reagents/Catalysts | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| Biocatalytic Kinetic Resolution | Immobilized Candida antartica B Lipase (CAL-B) | Enantiopure trans-2-(phenylthio)cyclohexanol derivatives | Excellent enantioselectivity (up to >99%) and high yields. | researchgate.net |

| Chemoenzymatic Cascade | Ene-reductases (ENEs), Glucose Dehydrogenase (GDH) | Chiral sulfur compounds | One-pot synthesis with high enantioselectivity. | nih.gov |

| Electrochemical Synthesis | Anodic oxidation of 4,4'-biphenol | 2-(Phenylthio)-1H-benzo[d]imidazole derivatives | Green, reagentless, galvanostatic method. | researchgate.net |

| Integrated Electro- and Biocatalysis | Electrosynthesis and Lipase from P. fluorescens (PFL) | Chiral sulfur-based organofluorine compounds | Sustainable one-pot synthesis in water. | acs.org |

Advanced and Novel Synthetic Strategies

Beyond established methods, chemists are continually developing advanced and novel strategies to access this compound and its derivatives with greater control and efficiency.

Thiol-Free Protocols for C-S Bond Formation

The use of odorous and easily oxidized thiols presents practical challenges in organic synthesis. Consequently, thiol-free methods for constructing C-S bonds are highly desirable. One such approach involves the reaction of diaryliodonium salts with xanthate salts, which are readily prepared from alcohols and carbon disulfide. researchgate.net This method provides an operationally simple route to alkyl aryl thioethers with high functional group tolerance. researchgate.net Another strategy utilizes odorless and stable potassium alkylxanthates (ROCS2K) as thiol surrogates, which can react with alkyl or aryl halides to form thioethers under transition-metal-free and base-free conditions. researchgate.net

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, minimizing waste and simplifying procedures. A base-induced three-component reaction has been reported for the synthesis of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles, which are precursors for ACAT-1 inhibitors. researchgate.netmdpi.comnih.gov This reaction utilizes a disulfide as the thiol source, a piperazine source, and trimethylsilyl (B98337) cyanide. researchgate.netmdpi.comnih.gov Another example involves the one-pot, three-component reaction of aldehydes, malononitrile, and benzenethiol (B1682325) to produce 2-amino-4-aryl-6-(phenylthio)pyridine-3,5-dicarbonitrile derivatives. scielo.br

Stereoselective and Regioselective Synthesis of Derivatives

The synthesis of specific stereoisomers and regioisomers of this compound derivatives is crucial for their application in medicinal chemistry and materials science. An efficient one-pot synthesis of β-hydroxy sulfides from thiophenol and cyclic carbonates catalyzed by large-pore zeolites demonstrates high regioselectivity. The reaction with propylene (B89431) carbonate yields 1-(phenylthio)propan-2-ol with 97% regioselectivity. tandfonline.comtandfonline.com Furthermore, using enantiomerically pure 1,2-propylene carbonate results in a highly regioselective and stereospecific synthesis of phenylthiopropanol, retaining the original chirality. tandfonline.comtandfonline.com

Iodine-catalyzed reactions of styrenes and thiophenols also provide a metal-free, environmentally benign protocol for the regioselective synthesis of β-hydroxysulfides in good to excellent yields. lookchem.com Additionally, stereoselective alkylation of isoserine derivatives followed by nucleophilic ring opening has been employed to synthesize β-amino acids, including (S)-3-Amino-2-benzyl-2-(phenylthio)propanoic Acid Hydrochloride. nih.gov

Table 3: Advanced and Novel Synthetic Strategies

| Strategy | Key Reaction | Significance | Reference |

|---|---|---|---|

| Thiol-Free Protocol | Diaryliodonium salts with xanthate salts | Avoids the use of odorous and easily oxidized thiols. | researchgate.net |

| Multicomponent Reaction | Base-induced reaction of disulfides, piperazine source, and cyanide source | Efficient one-pot synthesis of complex piperazine derivatives. | researchgate.netmdpi.comnih.gov |

| Stereoselective Synthesis | Zeolite-catalyzed reaction of thiophenol and enantiopure propylene carbonate | Produces highly regioselective and stereospecific phenylthiopropanol. | tandfonline.comtandfonline.com |

| Regioselective Synthesis | Iodine-catalyzed reaction of styrenes and thiophenols | Metal-free synthesis of β-hydroxysulfides. | lookchem.com |

Chemical Reactivity, Reaction Mechanisms, and Mechanistic Elucidation of 2 Phenylthio Ethanol

Mechanistic Studies of Reaction Pathways

The dual functionality of 2-(Phenylthio)ethanol allows it to participate in a variety of reaction mechanisms, including nucleophilic, electrophilic, and radical pathways.

Nucleophilic and Electrophilic Reactions

The thioether and hydroxyl groups are key to the nucleophilic and electrophilic character of this compound. The sulfur atom's lone pair of electrons makes the thioether group a nucleophilic center. The hydroxyl group can also act as a nucleophile. Conversely, the ability of the hydroxyl group to be protonated and serve as a leaving group allows the molecule to undergo nucleophilic substitution. smolecule.com The phenylthio group can also participate in electrophilic reactions. For instance, this compound has been used in the Mitsunobu reaction, a well-known nucleophilic substitution. thieme-connect.com

Radical Pathways and Intermediates

The study of radical reactions involving this compound has provided significant insights into its chemical behavior, particularly through techniques like pulse radiolysis.

Pulse radiolysis studies of aqueous solutions of this compound have been instrumental in identifying and characterizing transient radical species. rsc.org The reaction with one-electron oxidants like Cl₂⁻, SO₄⁻•, and Br₂⁻• generates the radical cation, PTE⁺•, which exhibits distinct absorption bands. rsc.orgnih.gov Specifically, the radical cation shows absorption maxima at 315 nm and 530 nm. rsc.org The reaction with hydroxyl radicals (•OH) is complex, proceeding through electron transfer, H-atom abstraction, and OH-adduct formation, leading to transient absorptions at 300, 365, and 530 nm. rsc.org The hydrated electron (eₐₒ⁻) reacts with PTE to form a radical anion, which subsequently protonates to form an H-adduct with an absorption band at 360 nm. rsc.org

Table 1: Transient Species of this compound from Pulse Radiolysis

| Generating Species | Transient Species | Absorption Maxima (nm) |

|---|---|---|

| Cl₂⁻, SO₄⁻•, Br₂⁻• | PTE⁺• (Radical Cation) | 315, 530 |

| •OH | Multiple species | 300, 365, 530 |

The redox properties of this compound have been elucidated through studies of its radical ions. The radical cation, PTE⁺•, is a potent oxidizing agent and reacts rapidly with electron donors. rsc.org Conversely, the radical anion, formed by the reaction with hydrated electrons, can act as a reducing agent. rsc.org At a pH of 12, the radical anion is capable of transferring an electron to methyl viologen (MV²⁺), a known electron acceptor. rsc.org However, this electron transfer does not occur at a neutral pH. The reduction potential for the PTE/PTE⁻ couple has been determined to be -1.23 V. rsc.org

Table 2: Bimolecular Rate Constants for Electron Transfer Reactions of PTE Radical Ions

| Reaction | Rate Constant (dm³ mol⁻¹ s⁻¹) |

|---|---|

| PTE⁺• + I⁻ | 6.9 x 10⁹ |

| PTE⁺• + N₃⁻ | 6.3 x 10⁹ |

| PTE⁻ + MV²⁺ | 1.1 x 10¹⁰ |

| PTE⁻ + p-nitroacetophenone | 1.2 x 10¹⁰ |

Data from psu.edu

Intramolecular hydrogen atom transfer (HAT) is a significant process in radical chemistry, often occurring via a six-membered cyclic transition state (a 1,5-HAT). acs.orgresearchgate.net This process allows for the transfer of a radical center to a remote, often non-activated, carbon atom. researchgate.net In the context of molecules similar to this compound, such as those containing alkoxyl radicals, intramolecular 1,5-hydrogen migration can lead to the formation of a δ-carbon radical. orgsyn.org This δ-carbon radical can then undergo further reactions, such as homolytic substitution. orgsyn.org While direct studies on intramolecular hydrogen transfer specifically within the this compound radical system are not extensively detailed in the provided results, the principles of 1,5-HAT are well-established for related structures. For example, in the photolysis of alkyl benzenesulfenates, an initially formed alkoxyl radical undergoes a 1,5-hydrogen shift to create a δ-carbon radical. orgsyn.org This type of reaction highlights a potential pathway for radical rearrangement in systems like this compound.

Substitution Reaction Mechanisms (e.g., SN2)

The chemical structure of this compound, featuring a primary alcohol and a phenylthio ether, allows it to participate in nucleophilic substitution reactions. The hydroxyl group, while inherently a poor leaving group, can be activated to facilitate its displacement by a variety of nucleophiles. smolecule.com This reactivity is central to its application as an intermediate in organic synthesis. sigmaaldrich.com

One of the primary mechanisms through which this compound derivatives undergo substitution is the SN2 (Substitution Nucleophilic Bimolecular) pathway. The SN2 mechanism is characterized by a single, concerted step where the incoming nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (a process known as backside attack). masterorganicchemistry.comopenstax.org This leads to an inversion of stereochemistry at the carbon center if it is chiral. masterorganicchemistry.com

For this compound itself, the hydroxyl group must first be converted into a better leaving group. This can be achieved by protonation under acidic conditions or by converting it to a sulfonate ester (like a tosylate or mesylate) or a halide. Once activated, the carbon adjacent to the leaving group becomes susceptible to attack by nucleophiles.

A notable application involves the reaction of 2-(phenylthio)ethyl derivatives in the synthesis of more complex molecules. For instance, derivatives of this compound are used in the synthesis of sulfur-containing ethyl piperazine (B1678402) compounds, which are important pharmacophores. mdpi.com In these syntheses, a derivative of this compound, such as 2-(phenylthio)ethyl bromide, reacts with an amine nucleophile. The reaction proceeds via an SN2 mechanism where the amine attacks the carbon bearing the bromine, displacing the bromide ion. mdpi.comresearchgate.net

The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile, as described by a second-order rate law. openstax.org The steric hindrance around the reaction center is a critical factor; primary substrates like those derived from this compound are ideal for SN2 reactions due to their relatively unhindered nature, which allows for easy access by the nucleophile. masterorganicchemistry.com

Intramolecular Cyclization and Rearrangement Mechanisms

The bifunctional nature of this compound and its derivatives makes them suitable substrates for intramolecular cyclization and rearrangement reactions, leading to the formation of various heterocyclic and rearranged products.

Intramolecular Cyclization:

Intramolecular cyclization reactions of this compound derivatives often proceed through the formation of an intermediate that facilitates the ring-closing step. For example, derivatives of this compound can be used to synthesize benzothiophenes. smolecule.com The reaction of 2-alkynylphenols with diselenides can lead to selenylbenzo[b]furan derivatives through an electrochemical intramolecular cyclization. frontiersin.orgnih.gov

Radical cyclization is another pathway. For instance, α-phenylsulfenyl radicals generated from appropriate precursors can undergo intramolecular cyclization. ntu.edu.tw The stereoselectivity of these cyclizations can be influenced by the reaction conditions and the structure of the substrate. ntu.edu.tw

Rearrangement Reactions:

The Pummerer rearrangement is a classic reaction of sulfoxides that can be considered a type of rearrangement. While not a direct rearrangement of this compound itself, its oxidation product, 2-(phenylsulfinyl)ethanol, can undergo this transformation. The Pummerer reaction involves the conversion of a sulfoxide (B87167) to an α-acyloxythioether in the presence of an activating agent like acetic anhydride. oup.com This reaction has been utilized in the cyclization of 2- or 3-substituted 4-(phenylsulfinyl)butyric acids to form 4-phenylthio-4-butanolide derivatives. oup.com

Another type of rearrangement observed is the diaxial to diequatorial rearrangement of β-halothioethers. For example, the diaxial product formed from the addition of benzenesulfenyl chloride to a cholestene derivative was observed to rearrange upon heating to the more stable diequatorial isomer. cdnsciencepub.com This rearrangement is believed to proceed through the formation of a cyclic episulfonium ion intermediate. cdnsciencepub.comresearchgate.net

The Payne rearrangement, which involves the base-catalyzed isomerization of 2,3-epoxy alcohols, is another relevant rearrangement type, although not directly involving this compound as the starting material. It highlights the reactivity of related structures where an intramolecular SN2 attack by an alkoxide opens an epoxide, which is then opened by an external nucleophile. libretexts.org

Oxidation and Reduction Chemistry of this compound

Selective Oxidation to Sulfoxides and Sulfones

The sulfur atom in this compound is susceptible to oxidation, allowing for the selective formation of the corresponding sulfoxide, 2-(phenylsulfinyl)ethanol, and sulfone, 2-(phenylsulfonyl)ethanol (B1294744). smolecule.com This reactivity is of significant interest in organic synthesis as sulfoxides and sulfones are valuable intermediates. researchgate.netorganic-chemistry.org

The selective oxidation to either the sulfoxide or the sulfone can be controlled by the choice of oxidizing agent and the reaction conditions, such as stoichiometry and temperature. organic-chemistry.orgoup.com

Oxidation to Sulfoxide: Mild oxidizing agents are typically employed for the selective conversion of sulfides to sulfoxides. Common reagents include:

Hydrogen Peroxide (H₂O₂): In the presence of certain catalysts, H₂O₂ can selectively oxidize sulfides. oup.comgoogle.com For example, methyltrioxorhenium (MTO) is an excellent catalyst for this transformation in ethanol (B145695), allowing the reaction to proceed at room temperature with high selectivity for the sulfoxide when using one equivalent of H₂O₂. oup.com However, without a catalyst or with excess H₂O₂, over-oxidation to the sulfone can occur. google.comsci-hub.se

meta-Chloroperbenzoic Acid (m-CPBA): This is a widely used reagent for the oxidation of sulfides to sulfoxides.

Sodium Metaperiodate (NaIO₄): This reagent is known for its chemoselective oxidation of sulfides to sulfoxides. jchemrev.com

N-Bromosuccinimide (NBS): In some cases, NBS has been used, but its effectiveness can be substrate-dependent. google.com

Oxidation to Sulfone: Stronger oxidizing conditions or a higher stoichiometry of the oxidizing agent are required to oxidize the sulfide (B99878) or the intermediate sulfoxide to the sulfone.

Hydrogen Peroxide (H₂O₂): Using two or more equivalents of H₂O₂, often with a catalyst like sodium tungstate (B81510) or MTO, leads to the formation of the sulfone. oup.comsci-hub.segoogle.com The oxidation of this compound to 2-(phenylsulfonyl)ethanol using H₂O₂ in the presence of a sodium tungstate catalyst has been reported. google.com

Potassium Permanganate (KMnO₄): This is a strong oxidizing agent that can convert sulfides directly to sulfones. jchemrev.com

The presence of the hydroxyl group in this compound does not significantly interfere with the oxidation of the sulfur atom. Studies have shown that the alcohol function generally remains intact during the oxidation to the sulfone. sci-hub.se

Below is a table summarizing various conditions for the oxidation of sulfides, which are applicable to this compound.

| Oxidizing System | Product | Notes |

| H₂O₂ (1.1 equiv) / MTO (1 mol%) / EtOH | Sulfoxide | High yield and selectivity at room temperature. oup.com |

| H₂O₂ (2.2 equiv) / MTO (2 mol%) / EtOH | Sulfone | Quantitative formation of the sulfone. oup.com |

| H₂O₂ / Sodium Tungstate | Sulfone | Effective for converting 2-phenylmercaptoethanol to 2-phenylsulfonylethanol. google.com |

| m-Chloroperbenzoic Acid | Sulfoxide | A common and reliable method. google.com |

| Chromic Acid-Pyridine | Sulfoxide | Offers controlled oxidation. jchemrev.com |

Reductive Transformations

This compound can undergo various reductive transformations, targeting either the functional groups or the carbon-sulfur bond.

One significant reductive transformation is the conversion of 2-(phenylthio)ethanols into terminal olefins through a reductive β-elimination process. This reaction can be achieved by treating the this compound with a combination of titanium tetrachloride (TiCl₄) and lithium aluminum hydride (LiAlH₄) in the presence of a tertiary amine. oup.com This method provides a convenient way to convert carbonyl compounds (which can be precursors to 2-(phenylthio)ethanols) into terminal alkenes. oup.com

The hydroxyl group in this compound can be reduced, although this is less common than reactions involving the sulfur or the C-S bond. More typically, the oxidized derivatives, sulfoxides and sulfones, are subjects of reduction. For instance, the sulfonyl group in 2-(phenylsulfonyl)ethanol can be reduced to a sulfide using strong reducing agents like lithium aluminum hydride.

Another reductive process is desulfurization, where the C-S bond is cleaved. This can be achieved using various reagents, such as Raney nickel, which is a classic method for removing sulfur from organic molecules. cdnsciencepub.com

The reduction of related compounds provides further insight. For example, the reduction of methyl-(phenylsulfinyl)acetate with a silane/MoO₂Cl₂ system resulted in the formation of this compound, indicating the reduction of both the sulfinyl and the carboxyl groups. scispace.com

The following table summarizes some reductive transformations relevant to this compound and its derivatives.

| Reactant | Reagents | Product | Reaction Type |

| This compound derivative | TiCl₄ / LiAlH₄ / Amine | Terminal Olefin | Reductive β-elimination oup.com |

| 2-(Phenylsulfonyl)ethanol | Lithium Aluminum Hydride | This compound | Reduction of sulfonyl group |

| Methyl-(phenylsulfinyl)acetate | Silane / MoO₂Cl₂ | This compound | Reduction of sulfinyl and carboxyl groups scispace.com |

| This compound derivative | Raney Nickel | Ethanol derivative | Desulfurization cdnsciencepub.com |

Applications of 2 Phenylthio Ethanol in Complex Organic Synthesis

Utilization as a Versatile Synthetic Building Block

As a synthetic building block, 2-(Phenylthio)ethanol provides a reliable scaffold for introducing the 2-phenylthio)ethyl moiety into larger molecules. This can be achieved through reactions involving either the hydroxyl or the thioether group, enabling strategic bond formations.

Precursor in the Synthesis of Heterocyclic Frameworks (e.g., Indole, Benzofuran, Benzothiophene)

This compound serves as a key starting material in the synthesis of important heterocyclic compounds like indole, benzofuran, and benzothiophene (B83047). smolecule.comsigmaaldrich.comsigmaaldrich.com Research has demonstrated that these frameworks can be synthesized from this compound and related precursors, such as 2-anilinoethanol (B49455) and 2-phenoxyethanol, through catalytic cyclization reactions. sigmaaldrich.com Specifically, the use of aluminum phosphate (B84403) (AlPO₄) and palladium-supported aluminum phosphate (Pd/AlPO₄) catalysts has proven effective in facilitating these transformations. sigmaaldrich.com

The process involves the catalytic conversion of these precursors to yield the respective heterocyclic structures, which are prevalent in many natural products and pharmaceutical drugs. smolecule.com

| Precursor | Resulting Heterocycle | Catalyst System |

|---|---|---|

| 2-Anilinoethanol | Indole | AlPO₄ / Pd-AlPO₄ |

| 2-Phenoxyethanol | Benzofuran | AlPO₄ / Pd-AlPO₄ |

| This compound | Benzothiophene | AlPO₄ / Pd-AlPO₄ |

Application in Protecting Group Chemistry (e.g., for Nucleosides)

In the multi-step synthesis of complex molecules like modified nucleosides, the temporary masking of reactive functional groups is critical. This compound has been successfully employed for this purpose. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Specifically, the 2-(phenylthio)ethyl group has been developed as a novel two-stage protecting group for thymidine (B127349) analogues. sigmaaldrich.com This application is crucial during the synthesis of sugar-modified thymidine derivatives, where it prevents the thymine (B56734) residue from undergoing unwanted side reactions. sigmaaldrich.comsigmaaldrich.com The protecting group can be selectively removed under specific conditions once its masking function is no longer needed, allowing the synthesis to proceed to the next step.

Role as an Intermediate in Medicinal Chemistry

The structural motifs derived from this compound are found in various biologically active molecules, making it a relevant intermediate in medicinal chemistry. Its biological properties have made it a candidate for further investigation in drug development programs. smolecule.com

Synthesis of Pharmacologically Relevant Scaffolds (e.g., ACAT-1 Inhibitors)

This compound is a precursor for pharmacologically relevant scaffolds, such as the heterocyclic systems of benzothiophene and indole, which are central to many therapeutic agents. smolecule.com While the direct synthesis of Acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibitors from this compound is not prominently documented, related structures containing thioether linkages are key components of potent ACAT inhibitors. For instance, series of 4,5-diaryl-2-(substituted thio)-1H-imidazoles have been synthesized and shown to be potent inhibitors of ACAT. nih.govresearchgate.net This highlights the importance of the thioether moiety in designing such inhibitors, and the scaffolds derived from this compound are of significant interest in medicinal chemistry.

Precursors for Advanced Pharmaceutical Intermediates

Beyond its direct use, this compound is a precursor for more complex molecules that serve as advanced pharmaceutical intermediates. A notable example is its use in the preparation of 4-[2-(phenylthio)ethoxy]phthalonitrile. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Phthalonitriles are well-established precursors for the synthesis of phthalocyanines. Phthalocyanine derivatives are investigated in medicine for applications such as photodynamic therapy, where they act as photosensitizers to destroy cancer cells. The synthesis of a phthalonitrile (B49051) derivative from this compound demonstrates its role in creating advanced intermediates for potentially therapeutic compounds.

Functional Group Interconversions and Derivatization Strategies

The reactivity of this compound is centered on its two functional groups: the primary alcohol and the thioether. This duality allows for a range of derivatization strategies through selective functional group interconversions.

The thioether group can be oxidized under controlled conditions to form the corresponding sulfoxide (B87167) or sulfone. smolecule.com This transformation alters the electronic properties and steric bulk of the sulfur center, which can be leveraged in subsequent synthetic steps. The hydroxyl group can undergo a variety of reactions typical of primary alcohols. It can be esterified or etherified, or it can be made to act as a leaving group in nucleophilic substitution reactions, enabling the introduction of other functional groups. smolecule.com

| Functional Group | Transformation | Resulting Group | Significance |

|---|---|---|---|

| Thioether (-S-) | Oxidation | Sulfoxide (-SO-), Sulfone (-SO₂-) | Modifies electronics and polarity; useful in advanced synthetic pathways. smolecule.com |

| Hydroxyl (-OH) | Nucleophilic Substitution | Halides, Azides, etc. | Enables the introduction of a wide range of new functionalities. smolecule.com |

| Hydroxyl (-OH) | Etherification | Ether (-OR) | Forms stable linkages for building larger molecular structures. biosynth.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Anilinoethanol |

| 2-Phenoxyethanol |

| 4-[2-(Phenylthio)ethoxy]phthalonitrile |

| Aluminum phosphate |

| Benzofuran |

| Benzothiophene |

| Indole |

| Palladium |

| Phthalocyanine |

| Thymidine |

Conversion to Carbonyl Compounds

As a primary alcohol, this compound can be oxidized to its corresponding aldehyde, 2-(phenylthio)acetaldehyde. This transformation is a fundamental process in organic synthesis, converting the nucleophilic hydroxyl group into an electrophilic carbonyl center, which can then participate in a wide array of carbon-carbon bond-forming reactions. The resulting α-thio-substituted aldehyde is a valuable synthetic intermediate, as the sulfur moiety can be used to control stereochemistry, stabilize adjacent carbanions, or be removed reductively.

The oxidation of primary alcohols to aldehydes requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Several standard reagents and protocols are effective for this type of transformation. While specific studies detailing the oxidation of this compound are not prevalent, the general reactivity of primary alcohols is well-established.

Table 1: Common Reagents for the Oxidation of Primary Alcohols to Aldehydes

| Reagent/Method | Description |

|---|---|

| Pyridinium chlorochromate (PCC) | A milder chromium-based reagent that effectively stops the oxidation at the aldehyde stage. |

| Dess-Martin Periodinane (DMP) | A hypervalent iodine reagent known for high yields and mild reaction conditions, avoiding toxic chromium byproducts. |

| Swern Oxidation | Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It is performed at low temperatures. |

The product of this oxidation, 2-(phenylthio)acetaldehyde, is a known compound that serves as a precursor in various synthetic routes, including the formation of heterocyclic structures and other complex organic molecules st-andrews.ac.uk.

Participation in Transthioetherification Reactions

A significant application of this compound is its role as a phenylthio group donor in transthioetherification reactions. These reactions involve the transfer of a thioether group from one organic moiety to another and are powerful tools for the synthesis of diverse organosulfur compounds.

Recent research has demonstrated the utility of this compound in palladium-catalyzed intermolecular transthioetherification processes. nih.gov In these reactions, the compound serves as a convenient and effective source of the phenylthio (PhS) group, which can be transferred to various organic halides. The presence of the hydroxyl group in the this compound molecule is thought to be beneficial for the reaction, potentially by coordinating with the metal catalyst and facilitating the desired transformation. nih.gov

A notable example involves the cross-coupling of an aryl iodide with this compound in the presence of a palladium catalyst. This reaction efficiently transfers the phenylthio group to the aromatic ring, yielding the corresponding aryl thioether. nih.gov This method highlights the synthetic utility of this compound as a stable and readily handled reagent for introducing the phenylthio moiety. nih.gov

Table 2: Example of Palladium-Catalyzed Transthioetherification

| Aryl Halide | Thioether Source | Catalyst System | Product | Yield | Reference |

|---|

This catalytic protocol demonstrates broad scope and excellent functional group compatibility, providing an efficient method for the synthesis of valuable aryl thioethers, which are important structural motifs in pharmaceuticals and materials science. nih.gov

Pharmacological and Biological Relevance of 2 Phenylthio Ethanol Derivatives

Antimicrobial Activity Investigations

Derivatives of 2-(Phenylthio)ethanol have demonstrated notable antimicrobial properties, with research focusing on their efficacy against a range of pathogenic microorganisms, including bacteria, fungi, and mycobacteria.

Studies on 2-(phenylthio)-ethyl benzoate (B1203000) derivatives have revealed their potential as antibacterial agents. Four synthesized compounds, designated as 2a, 2b, 2c, and 2d, were tested against a panel of bacteria. The antibacterial activity was assessed by determining the minimum inhibitory concentration (MIC), with an average MIC value ranging from 3.125 to 6.25 mg/ml against several bacterial strains. semanticscholar.org For instance, compounds 2a, 2b, and 2d exhibited the same MIC as ampicillin (B1664943) (3.125 mg/ml) for the inhibition of Staphylococcus aureus. semanticscholar.org The bacteria tested included Staphylococcus aureus, Escherichia coli, Klebsiella pneumonia, Proteus vulgaris, Enterococcus faecium, and Pseudomonas aeruginosa. semanticscholar.org

Table 1: Antibacterial Activity of 2-(Phenylthio)-ethyl Benzoate Derivatives

| Compound | Test Organism | MIC (mg/ml) | Ampicillin MIC (mg/ml) |

|---|---|---|---|

| 2a | Staphylococcus aureus | 3.125 | 3.125 |

| 2b | Staphylococcus aureus | 3.125 | 3.125 |

| 2d | Staphylococcus aureus | 3.125 | 3.125 |

| 2a-2d (average) | Various Bacteria | 3.125 - 6.25 | 0.001 - 3.125 |

The same 2-(phenylthio)-ethyl benzoate derivatives were also evaluated for their antifungal properties against Candida albicans. semanticscholar.org The results indicated that these compounds possess antifungal potential. Notably, compound 2a demonstrated an MIC of 1.56 mg/ml, which is identical to the MIC of the established antifungal drug fluconazole (B54011) against Candida albicans. semanticscholar.org This finding suggests that specific derivatives of this compound could serve as templates for the development of new antifungal agents.

Table 2: Antifungal Activity of 2-(Phenylthio)-ethyl Benzoate Derivatives

| Compound | Test Organism | MIC (mg/ml) | Fluconazole MIC (mg/ml) |

|---|---|---|---|

| 2a | Candida albicans | 1.56 | 1.56 |

A series of 2-(phenylthio) benzoylarylhydrazone derivatives have been synthesized and assessed for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv. nih.gov Among the synthesized compounds, two derivatives, 4f (a 5-Nitro-2-furyl analogue) and 4g (a 5-Nitro-2-thienyl analogue), displayed significant inhibitory effects. nih.gov Compound 4g was particularly potent, with an IC90 value of 2.96 μg/mL, while compound 4f showed an IC90 of 7.57 μg/mL. nih.gov These results highlight the potential of this class of derivatives in the search for new antituberculosis drugs.

Table 3: Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives

| Compound | Analogue | IC90 (μg/mL) |

|---|---|---|

| 4f | 5-Nitro-2-furyl | 7.57 |

| 4g | 5-Nitro-2-thienyl | 2.96 |

Antitumor and Anticancer Potential of Derivatives

The antitumor potential of 2-(phenylthio)-ethyl benzoate derivatives has been investigated, with a focus on their cytotoxic effects on human carcinoma cells. In a study involving four such derivatives (2a–2d), their activity against MCF-7 human breast cancer cells was evaluated. semanticscholar.org The compounds were found to induce a significant decrease in the average G2-M phase of the cell cycle. semanticscholar.org Specifically, compound 2d showed the most pronounced effect, reducing the G2-M phase to 3.66 ± 0.8%, compared to 21 ± 2% in untreated cells. semanticscholar.org This suggests that compound 2d may have anticancer potential by arresting the cell cycle at the G2-M phase, ultimately leading to necrosis. semanticscholar.org

Table 4: Effect of 2-(Phenylthio)-ethyl Benzoate Derivatives on MCF-7 Cell Cycle

| Compound | Average G2-M Phase (%) |

|---|---|

| 2a | 8.13 ± 1.4 |

| 2b | 10.66 ± 1.5 |

| 2c | 14 ± 2.2 |

| 2d | 3.66 ± 0.8 |

| Untreated Cells | 21 ± 2 |

Structure-Activity Relationship (SAR) Studies and Molecular Design for Bioactivity

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for designing more potent and selective derivatives. For 2-phenylethanol (B73330) derivatives, it has been observed that the bacteriostatic activity correlates with membrane binding affinity. nih.gov The lipophilic character of the molecule, influenced by the elongation of an alkyl chain, can potentiate the inhibitory effect.

In the case of 2-(phenylthio) benzoylarylhydrazone derivatives with antimycobacterial activity, the presence of a nitro substitution on the aryl part of the molecule was found to improve the activity. nih.gov This is evident from the comparison of active compounds (4f and 4g) with their inactive analogues. nih.gov For instance, the nitroimidazole analogue (4h) was only weakly active, suggesting that the nature and position of substituents on the aromatic rings are critical determinants of the antimycobacterial potency. nih.gov These insights into SAR are instrumental in the rational design of new this compound derivatives with optimized pharmacological profiles.

Advanced Characterization and Spectroscopic Analysis for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-(phenylthio)ethanol, providing unambiguous information about its carbon-hydrogen framework. Both ¹H NMR and ¹³C NMR spectra offer distinct and complementary data.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For this compound, the spectrum typically shows distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the ethanol (B145695) chain. The protons on the ethyl chain adjacent to the sulfur and oxygen atoms appear as triplets due to coupling with their neighbors.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum of this compound will show distinct peaks for the two aliphatic carbons and the carbons of the phenyl ring. chemicalbook.com

The following table summarizes typical NMR data for this compound, usually recorded in a solvent like deuterated chloroform (B151607) (CDCl₃).

| ¹H NMR Data | ¹³C NMR Data | |||

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Chemical Shift (δ) ppm | Assignment |

| 7.20 - 7.45 | Multiplet | Aromatic C-H | 135.8 | C (quaternary, S-C) |

| 3.75 | Triplet | -CH₂-O | 130.1 | C-H (aromatic) |

| 3.15 | Triplet | -S-CH₂- | 129.2 | C-H (aromatic) |

| 2.50 | Singlet (broad) | -OH | 126.5 | C-H (aromatic) |

| 60.8 | C-O | |||

| 38.5 | S-C |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio (m/z) and that of its fragments. wikipedia.org For this compound (molar mass ≈ 154.23 g/mol ), Electron Ionization (EI) is a common MS technique. nist.gov

Upon ionization, the molecular ion (M⁺˙) is formed, which can then undergo fragmentation. libretexts.org The fragmentation pattern provides a "fingerprint" that helps in structural confirmation. Common fragmentation pathways for this compound include:

Alpha-Cleavage: This is a common fragmentation for alcohols, involving the cleavage of the C-C bond adjacent to the oxygen atom. libretexts.orglibretexts.org

Cleavage of the C-S bond: The bond between the ethyl group and the sulfur atom can break.

Rearrangement Reactions: Processes like the McLafferty rearrangement can occur in molecules with specific functional groups, though they are less characteristic for this specific structure. wikipedia.org

Key fragments observed in the mass spectrum of this compound are summarized below.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Fragmentation Pathway |

| 154 | [C₈H₁₀OS]⁺˙ | Molecular Ion (M⁺˙) |

| 109 | [C₆H₅S]⁺ | Cleavage of the CH₂-CH₂OH bond |

| 77 | [C₆H₅]⁺ | Loss of the SCH₂CH₂OH group |

| 45 | [CH₂CH₂OH]⁺ | Cleavage of the S-CH₂ bond |

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands corresponding to its hydroxyl, phenyl, and thioether groups. nist.gov

The most prominent feature in the spectrum of an alcohol is the broad O-H stretching band, which arises due to intermolecular hydrogen bonding. docbrown.info

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 (broad) | O-H stretch | Hydroxyl (-OH) |

| 3100-3000 | C-H stretch | Aromatic (sp² C-H) |

| 3000-2850 | C-H stretch | Aliphatic (sp³ C-H) |

| ~1580, ~1480 | C=C stretch | Aromatic Ring |

| ~1050 | C-O stretch | Primary Alcohol |

| ~740, ~690 | C-H bend (out-of-plane) | Monosubstituted Benzene (B151609) |

UV-Visible Spectroscopy for Electronic Transitions and Transient Species Detection

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, providing information about electronic transitions within a molecule. The UV-Vis spectrum of this compound is primarily dictated by the phenylthio chromophore. The benzene ring itself has characteristic π → π* transitions. The sulfur atom, acting as an auxochrome, modifies these absorptions, typically causing a shift to longer wavelengths (bathochromic shift).

The spectrum is expected to show two main absorption bands:

An intense band (E-band) around 210-230 nm.

A less intense, structured band (B-band) around 250-270 nm, which is characteristic of the benzene ring.

This technique is particularly useful for quantitative analysis and for detecting the formation of transient species in photochemical or electrochemical reactions, where changes in the electronic structure lead to observable changes in the UV-Vis spectrum.

X-ray Crystallography of this compound Derivatives

As this compound is a liquid at room temperature, X-ray crystallography cannot be performed on the parent compound itself. sigmaaldrich.com This technique requires a crystalline solid to determine the precise three-dimensional arrangement of atoms. Therefore, structural analysis via X-ray crystallography is conducted on solid derivatives of this compound.

By converting the liquid compound into a crystalline derivative (e.g., an ester or a urethane), researchers can obtain single crystals suitable for diffraction studies. The resulting crystal structure provides invaluable data, including:

Precise bond lengths and angles.

The molecule's conformation in the solid state.

Details of intermolecular interactions, such as hydrogen bonding or π-stacking.

This information is crucial for understanding structure-property relationships and for computational modeling studies.

Chromatographic Techniques for Separation and Purity Assessment (e.g., GC)

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity. Gas Chromatography (GC) is the most common technique used for this purpose due to the compound's volatility. tcichemicals.com

In a typical GC analysis, the sample is injected into the instrument, vaporized, and carried by an inert gas through a capillary column. jsbms.jpjfda-online.com Separation is achieved based on the compound's boiling point and its interactions with the stationary phase coating the column. Higher purity is indicated by a single major peak in the resulting chromatogram. tcichemicals.com

Purity Assessment: The purity of a this compound sample is typically determined by calculating the area percentage of its corresponding peak relative to the total area of all peaks detected. Commercial grades of this compound often specify a purity of >97% or 99% as determined by GC. tcichemicals.comsigmaaldrich.com

Coupled Techniques: For unambiguous identification, GC is often coupled with Mass Spectrometry (GC-MS). This combination allows for both the separation of components in a mixture and their individual identification based on their mass spectra. jsbms.jp

Environmental and Sustainability Aspects in the Research of 2 Phenylthio Ethanol

Assessment of Green Chemistry Metrics in Synthetic Protocols

Green chemistry metrics provide a framework for quantifying the environmental performance of chemical processes. Key metrics include Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI), which assess how efficiently raw materials are converted into the desired product.

Several methods exist for the synthesis of 2-(Phenylthio)ethanol, with the most common being nucleophilic substitution reactions. smolecule.com An analysis of these routes using green chemistry principles reveals significant differences in their efficiency.

One common synthesis involves the reaction of thiophenol with ethylene (B1197577) oxide. This is an addition reaction, where all atoms from the reactants are incorporated into the final product. rsc.org Consequently, this method exhibits a theoretical 100% atom economy, which is a primary goal of green chemistry.

Another route is the reaction of sodium thiophenolate (formed from thiophenol and a base like sodium hydroxide) with 2-chloroethanol (B45725). This substitution reaction produces sodium chloride as a byproduct, which lowers its atom economy.

Below is a comparative table of green chemistry metrics for these two primary synthetic pathways.

| Metric | Formula | Ideal Value | Synthesis Route 1: Thiophenol + Ethylene Oxide | Synthesis Route 2: Sodium Thiophenolate + 2-Chloroethanol |

| Atom Economy (AE) | (MW of Product / Σ MW of Reactants) x 100 | 100% | 100% | 72.5% |

| Byproducts | Reactant atoms not in the final product | None | None | Sodium Chloride (NaCl) |

The calculations for the table are based on the balanced chemical equations: Route 1: C₆H₅SH + C₂H₄O → C₆H₅SCH₂CH₂OH Route 2: C₆H₅SNa + ClCH₂CH₂OH → C₆H₅SCH₂CH₂OH + NaCl

Waste Minimization and Atom Economy Considerations in Production

Waste minimization is a core principle of green chemistry, directly linked to atom economy and reaction design. The production of this compound offers a clear example of how synthetic route selection impacts waste generation.

As established, the synthesis from thiophenol and ethylene oxide is highly atom-economical, generating theoretically no waste byproducts. rsc.org This makes it a preferred route from a waste minimization standpoint. The reaction is an addition, which is one of the most desirable reaction types in green chemistry.

In contrast, the synthesis using 2-chloroethanol generates sodium chloride as a stoichiometric byproduct. chemsrc.com For every mole (154.23 g) of this compound produced, one mole (58.44 g) of sodium chloride is co-produced. While sodium chloride is generally considered non-hazardous, its generation represents a waste stream that must be managed, potentially involving separation and disposal, which adds to the process cost and environmental impact.

Beyond stoichiometric byproducts, other sources of waste in the production of this compound include:

Solvents: Organic solvents used during the reaction and for extraction and purification contribute significantly to the Process Mass Intensity (PMI). Choosing recyclable or benign solvents can mitigate this.

Catalysts: While catalysts can improve reaction rates and conditions, their separation from the product can generate waste. The use of heterogeneous catalysts that are easily filtered or reusable catalysts is preferred.

Unreacted Starting Materials: Incomplete reactions necessitate the separation and disposal or recycling of unreacted reagents, adding to process complexity and waste.

High-yield reactions, such as the catalyzed reaction between ethyl mercaptan and ethylene oxide to produce the analogous 2-(ethylthio)ethanol, demonstrate that careful process design can minimize waste from unreacted starting materials. google.com Applying similar principles to this compound synthesis is crucial for sustainable production.

Theoretical and Computational Studies on 2 Phenylthio Ethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

No specific studies reporting quantum chemical calculations, such as Density Functional Theory (DFT) or other ab initio methods, to analyze the electronic structure, frontier molecular orbitals (HOMO-LUMO), or predict the reactivity of 2-(Phenylthio)ethanol were found in the public domain.

Molecular Dynamics Simulations of Intermolecular Interactions

There is a lack of published research detailing molecular dynamics (MD) simulations for this compound. Consequently, information regarding its intermolecular interactions, solvation effects, or conformational dynamics from a simulation perspective is not available.

Prediction of Spectroscopic Properties

While experimental spectroscopic data for this compound exists, no computational studies focused on the theoretical prediction of its NMR, IR, or other spectroscopic properties were identified. Such studies would typically involve quantum chemical calculations to correlate the molecular structure with its spectral signatures.

Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) Modeling

No QSPR or QSAR models specifically involving this compound have been reported in the available literature. Such studies would be necessary to computationally predict its physicochemical properties or biological activities based on its molecular structure.

常见问题

Basic: What are the key physicochemical properties of 2-(Phenylthio)ethanol critical for experimental design?

Answer:

this compound (CAS 699-12-7, C₈H₁₀OS) has a molecular weight of 154.23 g/mol, a boiling point of 278.4°C at 760 mmHg, and a density of ~1.1 g/cm³ . Its logP value (~1.91) indicates moderate hydrophobicity, influencing solvent selection in synthesis or extraction. The compound’s stability under heat and air sensitivity (precaution against static discharge ) must be considered during storage (cool, ventilated conditions ). These properties guide solvent choices (e.g., polar aprotic solvents) and purification methods like vacuum distillation.

Basic: What methods are effective for synthesizing and purifying this compound?

Answer:

Synthesis typically involves nucleophilic substitution between 2-chloroethanol and thiophenol under basic conditions (e.g., K₂CO₃ in DMF). Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or vacuum distillation (boiling point ~278°C ) is recommended. Purity verification requires GC-MS or HPLC with a C18 column, calibrated against reference standards. Evidence of side products (e.g., disulfides) should be monitored via TLC .

Advanced: How can researchers mitigate hydrolysis side reactions when using this compound in epoxide-opening reactions?

Answer:

In reactions with epoxides (e.g., catalyzed by alumina ), competing hydrolysis to 1,2-diols can reduce yields. Strategies include:

- Anhydrous conditions: Use molecular sieves or inert atmosphere (N₂/Ar) to minimize water.

- Catalyst optimization: Replace alumina with Lewis acids (e.g., BF₃·Et₂O) to suppress hydrolysis.

- Kinetic control: Lower reaction temperatures (e.g., 0–25°C) to favor nucleophilic attack over hydrolysis.

Yield improvements from 17% to >80% have been reported with these adjustments .

Advanced: What analytical techniques resolve structural ambiguities in this compound derivatives?

Answer:

- NMR spectroscopy: ¹H/¹³C NMR distinguishes regioisomers (e.g., thioether vs. ether linkages). For example, the thioether proton (SCH₂) appears at δ 2.8–3.2 ppm .

- FTIR: The S-C stretch (~650 cm⁻¹) and O-H stretch (~3400 cm⁻¹) confirm functional groups .

- High-resolution mass spectrometry (HRMS): Accurately identifies molecular ions (e.g., [M+H]⁺ at m/z 155.0452 ).

Advanced: How does this compound participate in stereoselective reactions?

Answer:

The compound’s thioether group acts as a soft nucleophile in stereocontrolled ring-opening of chiral epoxides. For example, in synthesizing 1,2-thioether diols, the configuration of the epoxide dictates the diastereomeric ratio (dr) of products. Computational modeling (DFT) predicts transition-state energies to rationalize dr values . Experimental validation via chiral HPLC or X-ray crystallography is critical .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Exposure control: Use fume hoods and PPE (nitrile gloves, lab coat) due to skin/eye irritation risks .

- Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage: Keep in airtight containers under nitrogen, away from oxidizers .

Advanced: What are the metabolic pathways and cellular interactions of this compound?

Answer:

In vitro studies show phase I metabolism (oxidation via cytochrome P450 enzymes) and phase II conjugation (glucuronidation/sulfation) enhance hydrophilicity for renal excretion . The compound interacts with membrane transporters (e.g., OATP1B1) for cellular uptake and localizes to cytoplasmic compartments, modulating redox signaling pathways. Metabolite profiling via LC-MS/MS is recommended to track biotransformation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。